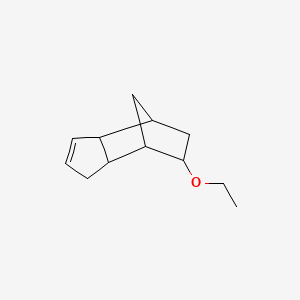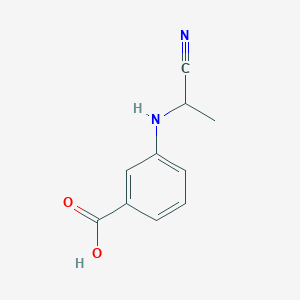
3-(1-Cyanoethylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Cyanoethylamino)benzoic acid is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid, where the carboxyl group is meta-substituted with a 1-cyanoethyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanoethylamino)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with alkylnitrile in the presence of a base such as sodium amide or sodium in liquid ammonia. The reaction is carried out at temperatures ranging from -80°C to 100°C and pressures from 1 to 10 atmospheres . This method is considered economical and industrially applicable compared to traditional methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of 2-chlorobenzoic acid metal salts and alkylnitrile compounds, along with bases like sodium amide, ensures efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
3-(1-Cyanoethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino-substituted benzoic acids.
Substitution: Various substituted benzoic acids depending on the reagents used.
科学的研究の応用
3-(1-Cyanoethylamino)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions, particularly those involving nitrile hydratases.
Medicine: Serves as an intermediate in the production of anti-inflammatory drugs like ketoprofen.
Industry: Utilized in the manufacture of fine chemicals and specialty materials.
作用機序
The mechanism of action of 3-(1-Cyanoethylamino)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for nitrile hydratases, leading to the formation of corresponding amides. The compound’s effects are mediated through its ability to donate or accept protons, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- 3-(1-Cyanoethyl)benzoic acid
- 3-(1-Cyanoethyl)benzoic acid methyl ester
- 2-(3-Carboxyphenyl)propanenitrile
Uniqueness
3-(1-Cyanoethylamino)benzoic acid is unique due to its specific substitution pattern and the presence of both cyano and carboxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
3-(1-cyanoethylamino)benzoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-7(6-11)12-9-4-2-3-8(5-9)10(13)14/h2-5,7,12H,1H3,(H,13,14) |
InChIキー |
ABKMSVCCWDLPQS-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)NC1=CC=CC(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


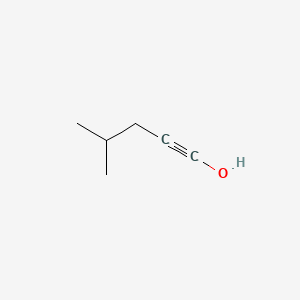
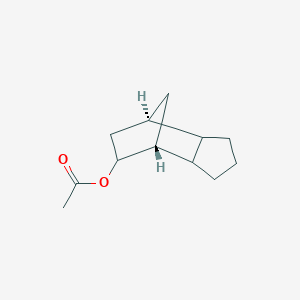

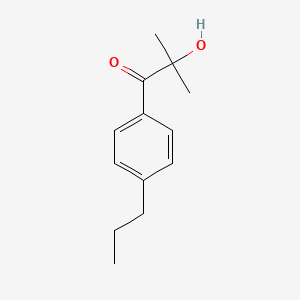
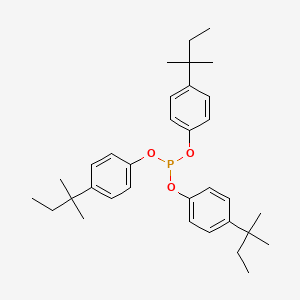
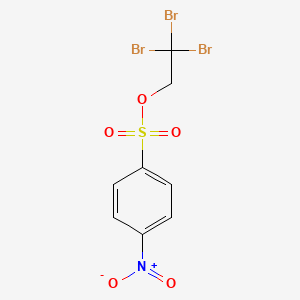
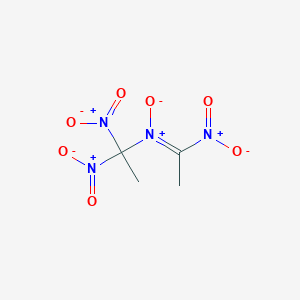
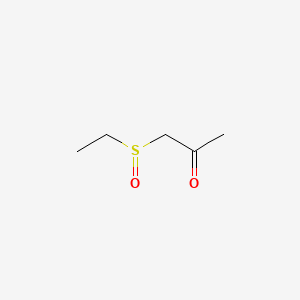
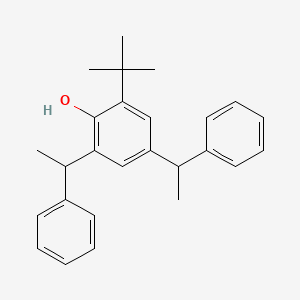

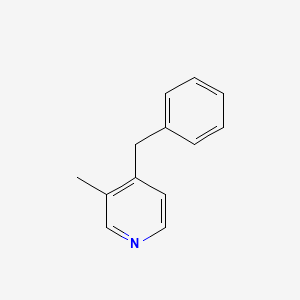
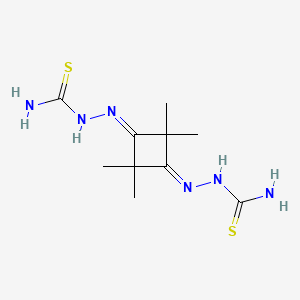
![2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B13799162.png)
